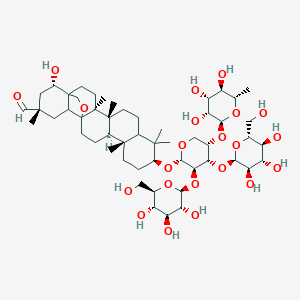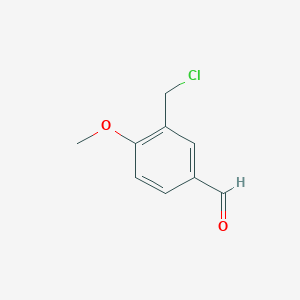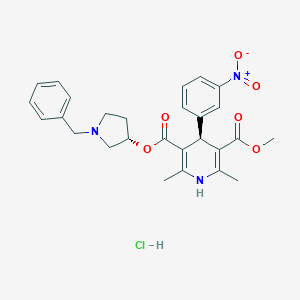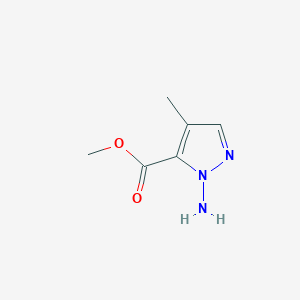
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
Overview
Description
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is a fluorescent compound commonly used as a probe for detecting reactive oxygen species (ROS). It is known for its high specificity and sensitivity in detecting highly reactive oxygen species such as hydroxyl radicals, peroxynitrite, and hypochlorite . This compound is particularly valuable in biological and chemical research due to its ability to provide insights into oxidative stress and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and peroxyl radicals.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting reactive oxygen species in chemical reactions.
Biology: Employed in cellular studies to monitor oxidative stress and related processes.
Medicine: Utilized in medical research to study the effects of oxidative stress on various diseases and conditions.
Industry: Applied in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid involves its reaction with reactive oxygen species. The compound contains a tethered fluorescein–phenol structure that reacts with peroxyl and alkoxyl radicals, leading to the formation of phenoxyl radicals . These radicals undergo further reactions, resulting in the release of fluorescein, which can be detected using fluorescence spectroscopy. This mechanism allows for the selective detection of specific reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar in structure but contains a hydroxy group instead of an amino group.
Dihydrorhodamine 123: Another fluorescent probe used for detecting reactive oxygen species.
2′,7′-Dichlorodihydrofluorescein diacetate: A widely used fluorescent probe for ROS detection.
Uniqueness
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity and sensitivity for detecting highly reactive oxygen species. Unlike some other probes, it does not react with nitric oxide, superoxide, or hydrogen peroxide, making it particularly useful for differential detection of peroxynitrite .
Properties
IUPAC Name |
2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIERQYKZWFLVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469879 | |
| Record name | 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359010-70-1 | |
| Record name | 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid in the study of chlorite dismutase (Cld)?
A: 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid, along with other compounds like methionine and monochlorodimedone, functions as a hypochlorite trap in this study []. Researchers used these traps to investigate the mechanism of Cld inactivation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
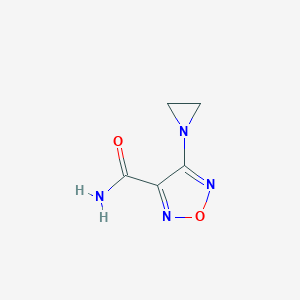
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)



